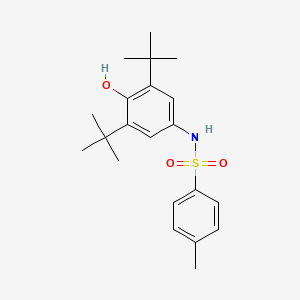![molecular formula C24H24N4O3S B5183084 N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide](/img/structure/B5183084.png)
N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. This compound is also known as PMSF-hydrazone and has been synthesized through various methods.
Mécanisme D'action
N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide exerts its pharmacological effects through the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in the regulation of various physiological functions. N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine, which is involved in the regulation of various physiological functions, such as learning and memory. N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has various advantages and limitations for lab experiments. One of the advantages is its potential applications in the treatment of various diseases, such as Alzheimer's disease, cancer, inflammation, and bacterial infections. However, one of the limitations is the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are various future directions for the study of N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide. One of the future directions is the determination of its safety and efficacy in humans. Another future direction is the development of more efficient and cost-effective synthesis methods. Furthermore, the study of the structure-activity relationship of this compound may lead to the development of more potent analogs with improved pharmacological properties.
Méthodes De Synthèse
N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has been synthesized through various methods. One of the most common methods is the reaction between N'-phenylpyridine-4-carboxaldehyde and 1-(phenylsulfonyl)-4-piperidinecarbohydrazide in the presence of a catalyst. Other methods include the use of different reagents and solvents, such as acetic anhydride and acetonitrile.
Applications De Recherche Scientifique
N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has been extensively studied for its potential applications in the treatment of various diseases. This compound has shown promising results in the inhibition of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It has also been studied for its potential applications in the treatment of cancer, inflammation, and bacterial infections.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c29-24(21-13-17-28(18-14-21)32(30,31)22-9-5-2-6-10-22)27-26-23(19-7-3-1-4-8-19)20-11-15-25-16-12-20/h1-12,15-16,21H,13-14,17-18H2,(H,27,29)/b26-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTMOUXWGZTJEL-WNAAXNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=C(C2=CC=CC=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C(\C2=CC=CC=C2)/C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-phenyl(pyridin-4-yl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5183004.png)
![3-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5183007.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183013.png)
![N-(2,4-dimethylphenyl)-2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5183019.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183023.png)
![dimethyl 2-[({[4-amino-5-(ethoxycarbonyl)-2-pyrimidinyl]thio}acetyl)amino]terephthalate](/img/structure/B5183031.png)

![3-chloro-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5183043.png)
![2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5183045.png)
![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183059.png)
![2-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5183071.png)

![[(2S)-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5183078.png)
